molecular formula C14H9Cl2NO4 B15087518 1-(4-(2,4-Dichlorophenoxy)-3-nitrophenyl)ethanone

1-(4-(2,4-Dichlorophenoxy)-3-nitrophenyl)ethanone

Katalognummer: B15087518
Molekulargewicht: 326.1 g/mol
InChI-Schlüssel: JAGHOGINQNAZKU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-(2,4-Dichlorophenoxy)-3-nitrophenyl)ethanone is an organic compound that features a phenyl ring substituted with a 2,4-dichlorophenoxy group and a nitro group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(2,4-Dichlorophenoxy)-3-nitrophenyl)ethanone typically involves the reaction of 2,4-dichlorophenol with 3-nitrobenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of less hazardous solvents and reagents, can make the industrial production more sustainable.

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-(2,4-Dichlorophenoxy)-3-nitrophenyl)ethanone can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, ethanol.

    Substitution: Sodium hydroxide, ethanol.

Major Products Formed

    Reduction of Nitro Group: 1-(4-(2,4-Dichlorophenoxy)-3-aminophenyl)ethanone.

    Reduction of Carbonyl Group: 1-(4-(2,4-Dichlorophenoxy)-3-nitrophenyl)ethanol.

    Substitution of Chlorine Atoms: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

1-(4-(2,4-Dichlorophenoxy)-3-nitrophenyl)ethanone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the production of agrochemicals and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 1-(4-(2,4-Dichlorophenoxy)-3-nitrophenyl)ethanone involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The phenoxy group may also play a role in its activity by interacting with specific receptors or enzymes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,4-Dichlorophenoxyacetic acid: A widely used herbicide with a similar phenoxy structure.

    2,4-Dichlorophenoxyacetyl chloride: An intermediate used in the synthesis of various organic compounds.

    3-Nitrobenzoyl chloride: A precursor used in the synthesis of nitro-substituted aromatic compounds.

Uniqueness

1-(4-(2,4-Dichlorophenoxy)-3-nitrophenyl)ethanone is unique due to the presence of both the 2,4-dichlorophenoxy and nitro groups, which confer distinct chemical and biological properties

Eigenschaften

Molekularformel

C14H9Cl2NO4

Molekulargewicht

326.1 g/mol

IUPAC-Name

1-[4-(2,4-dichlorophenoxy)-3-nitrophenyl]ethanone

InChI

InChI=1S/C14H9Cl2NO4/c1-8(18)9-2-4-14(12(6-9)17(19)20)21-13-5-3-10(15)7-11(13)16/h2-7H,1H3

InChI-Schlüssel

JAGHOGINQNAZKU-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C1=CC(=C(C=C1)OC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.